molecular formula C16H14N2S B13783297 1,3-Diphenyl-5-methylthio-1H-pyrazole CAS No. 66040-87-7

1,3-Diphenyl-5-methylthio-1H-pyrazole

Cat. No.: B13783297
CAS No.: 66040-87-7
M. Wt: 266.4 g/mol
InChI Key: LXLHBNBFXRIZAS-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-methylthio-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diphenyl-5-methylthio-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction typically yields 1,3,5-trisubstituted pyrazoles in high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclocondensation reactions using similar starting materials and catalysts. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diphenyl-5-methylthio-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

Scientific Research Applications

1,3-Diphenyl-5-methylthio-1H-pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Diphenyl-5-methylthio-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, in its antiviral activity, the compound inhibits viral replication by targeting viral enzymes . The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Properties

CAS No.

66040-87-7

Molecular Formula

C16H14N2S

Molecular Weight

266.4 g/mol

IUPAC Name

5-methylsulfanyl-1,3-diphenylpyrazole

InChI

InChI=1S/C16H14N2S/c1-19-16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

LXLHBNBFXRIZAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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